Home > Products > Screening Compounds P121686 > 3-Arylisoquinolinamine derivative
3-Arylisoquinolinamine derivative -

3-Arylisoquinolinamine derivative

Catalog Number: EVT-254879
CAS Number:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-arylisoquinolinamine derivative is a 3-arylisoquinolinamine derivative with antitumor activity.
Classification

3-Arylisoquinolinamine derivatives can be classified within the broader category of isoquinoline alkaloids. Isoquinolines are bicyclic compounds that feature a benzene ring fused to a pyridine ring. The presence of an aryl group and an amine further categorizes these derivatives into specific subclasses based on their substituents and functional groups.

Synthesis Analysis

The synthesis of 3-arylisoquinolinamine derivatives typically involves several methodologies, including:

  1. Condensation Reactions: A common approach involves the condensation of isoquinoline derivatives with aryl amines under acidic or basic conditions. This method often requires careful control of temperature and reaction time to optimize yield.
  2. Cyclization: Another synthetic route may involve cyclization reactions where precursors are transformed into the isoquinoline structure through various cyclization techniques, often utilizing catalysts to facilitate the reaction.
  3. Reflux Conditions: Many synthetic procedures utilize reflux conditions in solvents such as ethanol or methanol, allowing for prolonged reaction times that enhance product formation.
  4. Monitoring Techniques: The progress of these reactions is frequently monitored using Thin Layer Chromatography (TLC) to ensure completion before purification steps such as recrystallization.

For instance, one study describes the synthesis of 3-heteroarylisoquinolinamines where specific aminophenol derivatives were reacted under reflux in ethanol, yielding products that were subsequently characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-arylisoquinolinamine derivatives can be analyzed using various techniques:

  • X-ray Crystallography: This method provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice. For example, the structural data for one derivative indicated a monoclinic crystal system with specific lattice parameters that define its geometric configuration .
  • Spectroscopic Methods: Techniques such as NMR spectroscopy allow for the elucidation of hydrogen and carbon environments within the molecule, confirming the presence of functional groups and their connectivity.

The general formula for these derivatives can be represented as C19H15NC_{19}H_{15}N, indicating a complex structure that includes multiple rings and substituents.

Chemical Reactions Analysis

3-Arylisoquinolinamine derivatives participate in various chemical reactions that can be categorized as follows:

  1. Substitution Reactions: The amine group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aryl ring.
  2. Oxidation Reactions: Certain derivatives may be subjected to oxidation processes to enhance their biological activity or alter their pharmacokinetic properties.
  3. Reactivity with Biological Targets: These compounds have been studied for their interactions with biological macromolecules such as DNA and proteins, particularly in the context of topoisomerase inhibition, which is crucial for cancer treatment .
Mechanism of Action

The mechanism of action for 3-arylisoquinolinamine derivatives primarily revolves around their role as inhibitors of topoisomerases, enzymes critical for DNA replication and repair.

  1. Inhibition of Topoisomerases: These compounds can stabilize the topoisomerase-DNA complex, preventing DNA unwinding and leading to cell cycle arrest and apoptosis in cancer cells .
  2. Cellular Uptake and Metabolism: The pharmacokinetics studies reveal how these compounds are absorbed, distributed, metabolized, and excreted in biological systems, which is essential for understanding their therapeutic efficacy .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-arylisoquinolinamine derivatives include:

  • Melting Point: Specific derivatives exhibit defined melting points which can indicate purity and structural integrity.
  • Solubility: These compounds generally show variable solubility in polar and non-polar solvents, influencing their bioavailability.
  • Stability: Stability studies under different environmental conditions help determine their shelf-life and usability in pharmaceutical formulations.

Relevant data from studies indicate that these properties significantly affect their biological activity and pharmacological profiles .

Applications

3-Arylisoquinolinamine derivatives have several scientific applications:

  1. Anticancer Agents: Their ability to inhibit topoisomerases makes them promising candidates for cancer therapies targeting rapidly dividing cells.
  2. Pharmacological Research: Ongoing research is focused on exploring their potential in treating various diseases beyond cancer, including neurological disorders due to their interaction with neurotransmitter systems.
  3. Drug Development: The structural diversity offered by varying aryl substituents allows for extensive optimization in drug design processes aimed at enhancing efficacy and reducing side effects.
Introduction to 3-Arylisoquinolinamine Derivatives

Historical Development in Medicinal Chemistry

The medicinal chemistry of isoquinoline scaffolds traces back to the late 20th century, with early studies focusing on simple derivatives exhibiting modest antitumor properties. A pivotal 1997 study identified 7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinoline-1(2H)-one as a lead compound with significant cytotoxicity against five human cancer cell lines, prompting systematic structural modifications to enhance efficacy [1] [9]. This work laid the foundation for developing water-soluble analogues, culminating in the design of 3-arylisoquinolinamine derivatives in the early 2010s. Key innovations included introducing dimethylamino groups at C-6 or C-7 positions, dramatically improving solubility and bioavailability while retaining potent cytotoxicity. A 2010 breakthrough demonstrated that derivatives like 3-(3-methoxyphenyl)-N7,N7-dimethylisoquinoline-1,7-diamine (7b) overcame paclitaxel resistance in colorectal cancer models, marking a paradigm shift in targeting chemotherapy-resistant tumors [6] [7]. These advances positioned 3-arylisoquinolinamines as privileged scaffolds within the broader quinoline pharmacopeia, which includes FDA-approved agents such as the topoisomerase inhibitor topotecan and the kinase inhibitor pelitinib [2] [5].

Table 1: Evolution of 3-Arylisoquinolinamine Derivatives in Anticancer Drug Development

YearMilestone CompoundKey Structural FeaturesAdvancement
19977,8-Dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolinoneMethylenedioxyvinyl moietyFirst demonstration of significant in vitro antitumor activity across 5 cancer cell lines [9]
2007C-7 Substituted 3-arylisoquinolinesVaried aryl groupsImproved synthetic yields via modified Pomeranz-Fritsch reactions [6]
20107b (CAS 1029008-71-6)C-7 dimethylamino groupOvercame paclitaxel resistance; nanomolar IC50 values [6] [7]
2015Hybrid quinoline-pyridinonesPyridinone fused coreDual inhibition of kinase and epigenetic targets [8] [10]

Structural and Pharmacophoric Significance in Antitumor Drug Design

The core structure of 3-arylisoquinolinamines comprises a bicyclic isoquinoline system linked to an aryl ring via a C3-C bond, with critical pharmacophoric elements residing in strategic substituents. The isoquinoline nitrogen and C1/C7 amino groups serve as hydrogen bond donors/acceptors, facilitating interactions with biological targets like DNA and kinases [2] [7]. Systematic structure-activity relationship (SAR) studies reveal that:

  • N7-Dimethylation (e.g., in compound 7b) enhances cellular uptake by reducing cationic charge while maintaining DNA intercalation capacity.
  • Electron-donating groups (e.g., -OCH3) at the aryl ring’s meta-position boost potency against solid tumors, as evidenced by 7b's IC50 of 14–32 nM across eight cancer cell lines [7].
  • C6/C7 Amino substitutions disrupt tubulin polymerization, inducing G0/G1 cell cycle arrest in paclitaxel-resistant HCT-15 colon cancer cells [6]. Notably, replacing the C1 carbonyl with an amine group (as in derivative 13) increased tumor regression by 69.2% in xenograft models, surpassing paclitaxel’s 48.8% inhibition [3] [7]. These modifications optimize the scaffold’s lipophilicity (LogP ≈2.0–3.0), aligning with Lipinski’s rules for drug-likeness while enabling penetration across the blood-brain barrier for glioblastoma targeting (IC50 = 32 nM in SNB19 cells) [7] [10].

Table 2: Pharmacophoric Elements and Their Functional Roles in 3-Arylisoquinolinamine Derivatives

Structural RegionCritical Functional GroupsBiological RoleImpact on Potency
Isoquinoline coreN atom at position 2Hydrogen bond acceptor; DNA intercalationEssential for base-pair stacking (10-fold drop in activity if replaced)
C1 position-NH2 or =OH-bond donor/carbonyl interactionsAmino group enhances tumor regression by 40.8% over carbonyl [7]
C7 position-N(CH3)2Solubility enhancement; kinase bindingDimethylamino boosts activity against resistant cells (IC50 15 nM vs. paclitaxel >100 nM)
Aryl ring3-methoxy or 4-fluoroHydrophobic pocket occupationMeta-substitution increases logP by 0.5 units, improving membrane permeation

Role in Targeting Oncogenic Pathways and Enzymes

3-Arylisoquinolinamines exert antitumor effects through multipronged modulation of carcinogenic signaling cascades and epigenetic machinery. Compound 7b induces G0/G1 cell cycle arrest in HCT-15 colorectal cells by downregulating cyclin D-CDK4/6 complexes, evidenced by a 50% reduction in S-phase cells at 10 nM concentrations within 24 hours [3] [6]. This correlates with inhibition of the WNT/β-catenin pathway—a mechanism shared with quinoline hybrids like quinalizarin, which suppress β-catenin nuclear translocation [2] [4]. Additionally, these derivatives elevate 5-hydroxymethylcytosine (5hmC) levels in tumors by stabilizing ten-eleven translocation (TET) enzymes, reversing the global 5hmC loss characteristic of aggressive cancers. TET2 activation indirectly suppresses Notch and SHH pathways, inhibiting epithelial-mesenchymal transition (EMT) in metastatic models [4] [8].

At the enzymatic level, 3-arylisoquinolinamines inhibit topoisomerase IIα and receptor tyrosine kinases (RTKs), including AXL (IC50 = 22 nM in Caki-1 renal carcinoma). Molecular docking reveals that the aryl ring occupies the ATP-binding pocket of RTKs, while the dimethylamino group forms salt bridges with catalytic lysine residues [7] [10]. This dual targeting disrupts DNA repair and growth factor signaling, synergizing with the epigenetic restoration of TET activity to trigger apoptosis in therapy-resistant malignancies.

Table 3: Oncogenic Pathways Targeted by 3-Arylisoquinolinamine Derivatives

Pathway/EnzymeBiological ImpactDerivative-Specific EffectsExperimental Evidence
Cell Cycle (G0/G1 arrest)Blocks progression from G0/G1 to S phaseUpregulation of p21; cyclin D1 degradationFlow cytometry: 70% cells in G0/G1 at 10 nM (vs. 40% in controls) [6]
TET-5hmC axisDNA demethylation; tumor suppressor reactivation3-fold increase in 5hmC levels in xenograftsImmunohistochemistry; reduced tumor size by 69.2% [4] [7]
Receptor Tyrosine Kinases (AXL, MET)Inhibition of proliferation/survival signalingCompetitive ATP bindingIC50 = 19–22 nM in kinase assays; apoptosis in PC3 prostate cancer [7] [10]
WNT/β-cateninSuppression of EMT and metastasisDownregulation of LRP6 and c-Myc80% reduction in β-catenin nuclear staining in HCT116 tumors [4]

The strategic integration of epigenetic modulation (via TET activation) and direct kinase inhibition positions 3-arylisoquinolinamines as versatile chemotherapeutic agents capable of circumventing conventional resistance mechanisms. Ongoing optimization focuses on conjugating these scaffolds with pyridinone or quinazoline fragments to enhance dual-pathway inhibition, exemplified by hybrid molecules currently in preclinical development [8] [10].

Properties

Product Name

3-Arylisoquinolinamine derivative

IUPAC Name

3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20)

InChI Key

SSNNAZIMPALQIR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N

Canonical SMILES

CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.